molecular formula C24H36N2O4 B11530316 2-hexadecyl-4-nitro-1H-isoindole-1,3(2H)-dione

2-hexadecyl-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11530316
M. Wt: 416.6 g/mol
InChI Key: RFEJQYCJRXDATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a hexadecyl chain and a nitro group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents and catalysts to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hexadecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Reduction of Nitro Group: The major product is the corresponding amino derivative.

    Substitution Reactions: The products vary depending on the substituent introduced, leading to a range of alkyl or aryl derivatives.

Scientific Research Applications

2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexadecyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and cellular uptake .

Properties

Molecular Formula

C24H36N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

2-hexadecyl-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C24H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-23(27)20-17-16-18-21(26(29)30)22(20)24(25)28/h16-18H,2-15,19H2,1H3

InChI Key

RFEJQYCJRXDATF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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